molecular formula C10H19NO2 B13569908 Ethyl 1-aminocycloheptane-1-carboxylate

Ethyl 1-aminocycloheptane-1-carboxylate

Cat. No.: B13569908
M. Wt: 185.26 g/mol
InChI Key: RNZGEDAFTBEBEN-UHFFFAOYSA-N
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Description

Ethyl 1-aminocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is characterized by a seven-membered cycloalkane ring with an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-aminocycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-aminocycloheptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 1-aminocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 1-aminocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

  • Ethyl 1-aminocyclopentane-1-carboxylate
  • Ethyl 1-aminocyclohexane-1-carboxylate
  • Ethyl 1-aminocyclooctane-1-carboxylate

Comparison: Ethyl 1-aminocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five, six, and eight-membered counterparts. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 1-aminocycloheptane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-2-13-9(12)10(11)7-5-3-4-6-8-10/h2-8,11H2,1H3

InChI Key

RNZGEDAFTBEBEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCCC1)N

Origin of Product

United States

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